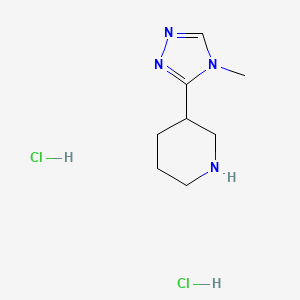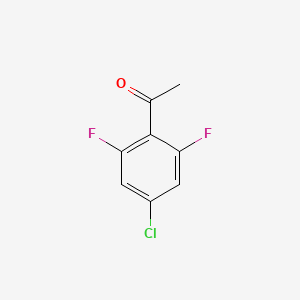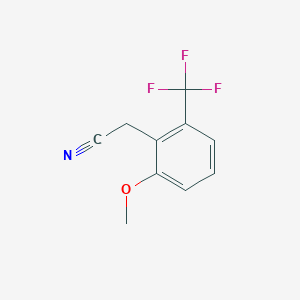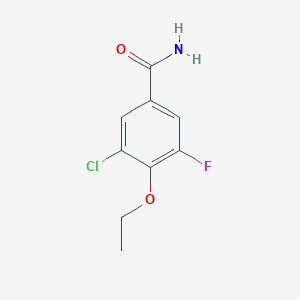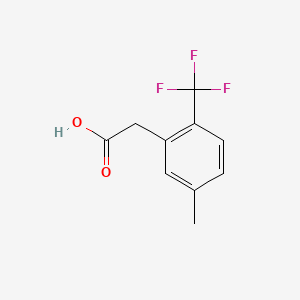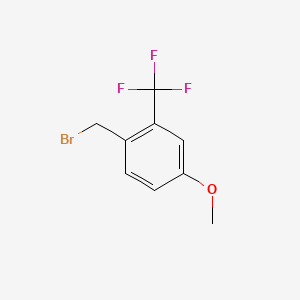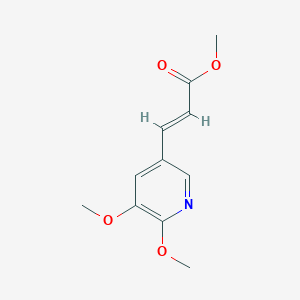
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate
Descripción general
Descripción
“Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It has a molecular weight of 223.23 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string representation of this compound isCOC(=O)\\C=C\\c1cnc(OC)c(OC)c1 . This representation provides a way to describe the structure of the compound in a standard textual format.
Aplicaciones Científicas De Investigación
Polymer and Material Science
Acrylates, including compounds structurally related to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, are widely used in the synthesis of polymers with diverse applications. For instance, the development of acrylic bone cements highlights the importance of acrylate-based polymers in medical applications, particularly in orthopedics (Nussbaum et al., 2004). Acrylic polymers are also used in dentistry, where enhancements with fibers, fillers, and nanofillers improve the properties of denture base materials (Gad et al., 2017).
Toxicology and Safety
Understanding the toxicological aspects of acrylates is crucial for their safe use in consumer products. Studies have investigated the genotoxic, mutagenic, and carcinogenic potentials of lower acrylates, indicating a general lack of bioactivity in cancer-related pathways, suggesting that with appropriate handling and use, acrylates like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate may not pose a significant human cancer hazard (Suh et al., 2018).
Advances in Self-crosslinking and Membrane Technology
Research on self-crosslinking of acrylic emulsions demonstrates advancements in water-based coatings, highlighting the versatility and adaptability of acrylate monomers in developing sophisticated materials with enhanced properties (Parvate & Mahanwar, 2018). Furthermore, the application of crosslinked poly(vinyl alcohol) membranes for water treatment underscores the potential of acrylate derivatives in environmental technologies (Bolto et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNZBEPTBKZVIJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



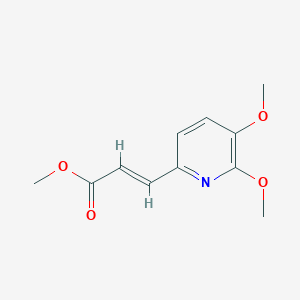
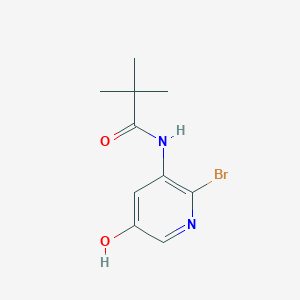
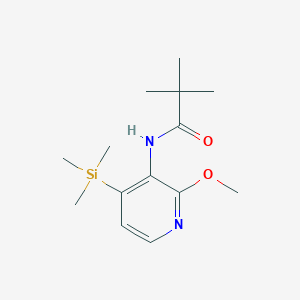
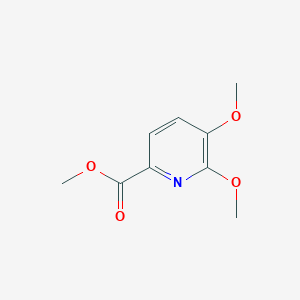
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
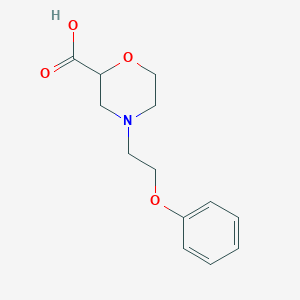
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
